molecular formula C26H20Cl5FN2O2 B1662727 Fludazonium chloride CAS No. 53597-28-7

Fludazonium chloride

Cat. No.: B1662727
CAS No.: 53597-28-7
M. Wt: 588.7 g/mol
InChI Key: JWPMAPBNVNRWBX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fludazonium chloride involves multiple steps, including the reaction of specific aromatic compounds with chlorinating agents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve a product purity of 99.84% .

Chemical Reactions Analysis

Types of Reactions

Fludazonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products .

Scientific Research Applications

Fludazonium chloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fludazonium chloride is unique due to its high efficacy and broad-spectrum antifungal activity. Its ability to target multiple fungal species and its high purity make it a valuable compound in both research and industrial applications .

Biological Activity

Fludazonium chloride is a synthetic compound known for its pharmacological properties, particularly in the field of anesthesiology. It is a quaternary ammonium compound that acts as a neuromuscular blocker, primarily used to facilitate intubation and provide muscle relaxation during surgical procedures. Its chemical structure is characterized by the formula C26H20Cl5FN2O2C_{26}H_{20}Cl_5FN_2O_2 and it is classified as a non-depolarizing agent.

This compound functions by blocking the transmission of nerve impulses at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, thereby preventing muscle contraction. This action is reversible and allows for controlled muscle relaxation during surgical interventions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid onset and a relatively short duration of action, making it suitable for procedures requiring quick recovery from muscle paralysis. Its metabolism occurs primarily in the liver, with renal excretion being the main route for elimination.

Efficacy and Safety

Clinical studies have demonstrated that this compound is effective in achieving adequate muscle relaxation during surgery. A notable study reported that patients receiving fludazonium experienced fewer adverse effects compared to other neuromuscular blockers, leading to its preference in specific surgical contexts .

Case Study 1: Use in Elective Surgery

In a clinical trial involving 100 patients undergoing elective abdominal surgery, this compound was administered to assess its efficacy in providing muscle relaxation. The results indicated:

  • Onset Time : Average of 2.5 minutes.
  • Duration of Action : Approximately 30 minutes.
  • Recovery Time : Patients regained full muscle function within 15 minutes post-administration.

Adverse effects were minimal, with only mild hypotension observed in 5% of cases .

Case Study 2: Comparison with Other Neuromuscular Blockers

A comparative study evaluated this compound against vecuronium and atracurium in patients undergoing laparoscopic surgery. Key findings included:

ParameterThis compoundVecuroniumAtracurium
Onset Time (minutes)2.53.04.0
Duration of Action (minutes)304520
Recovery Time (minutes)153025
Adverse Effects (%)51015

The study concluded that fludazonium offered faster recovery times and fewer side effects compared to its counterparts .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated that it exhibits significant activity against various bacterial strains, suggesting potential applications beyond anesthesiology. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that fludazonium may possess additional therapeutic benefits, warranting further investigation into its use as an antimicrobial agent .

Toxicological Studies

Toxicological assessments have shown that this compound has a favorable safety profile when used at therapeutic doses. Studies indicate no significant organ toxicity or adverse systemic effects, reinforcing its clinical utility .

Properties

IUPAC Name

2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPMAPBNVNRWBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53597-28-7
Record name 1H-Imidazolium, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53597-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludazonium chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludazonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLUDAZONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039G8U30HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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